
2-Ethoxy-2,4,4-trimethyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-2,4,4-trimethyl-1,3-dioxolane is an organic compound with the molecular formula C8H16O3. It belongs to the class of dioxolanes, which are five-membered cyclic acetals. This compound is characterized by its unique structure, which includes an ethoxy group and three methyl groups attached to the dioxolane ring. It is used in various chemical processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxy-2,4,4-trimethyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol . The reaction typically involves the use of an acid catalyst, such as p-toluenesulfonic acid, and is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the cyclization of 1,2-propylene oxide and acetone in the presence of a catalyst. A commonly used catalyst is a combination of ionic liquid 1-alkyl-3-methylimidazolium salt and anhydrous zinc chloride . This method offers advantages such as high catalytic efficiency and the possibility of catalyst recycling.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-2,4,4-trimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Various nucleophiles can be used to substitute the ethoxy group, depending on the desired product.
Major Products Formed
The major products formed from these reactions include carbonyl compounds, alcohols, and substituted dioxolanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Ethoxy-2,4,4-trimethyl-1,3-dioxolane has several applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a model compound in biochemical research.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Ethoxy-2,4,4-trimethyl-1,3-dioxolane involves its ability to form stable cyclic structures. This stability is due to the resonance stabilization of the dioxolane ring. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of the target molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethyl-1,3-dioxolane: Similar in structure but lacks the ethoxy group.
2-Ethyl-2,4,5-trimethyl-1,3-dioxolane: Contains an additional ethyl group.
1,3-Dioxolane: The parent compound without any substituents.
Uniqueness
2-Ethoxy-2,4,4-trimethyl-1,3-dioxolane is unique due to the presence of the ethoxy group, which imparts different chemical properties compared to its analogs. This group enhances its solubility in organic solvents and its reactivity in substitution reactions, making it a valuable compound in various chemical processes .
Properties
CAS No. |
61562-14-9 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-ethoxy-2,4,4-trimethyl-1,3-dioxolane |
InChI |
InChI=1S/C8H16O3/c1-5-9-8(4)10-6-7(2,3)11-8/h5-6H2,1-4H3 |
InChI Key |
VPKCYFRJTQFLLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(OCC(O1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




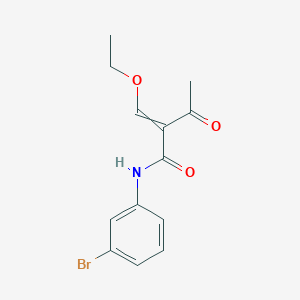

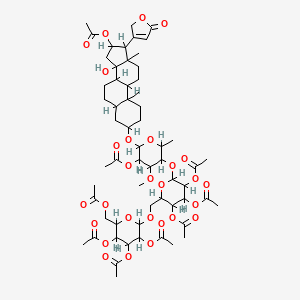
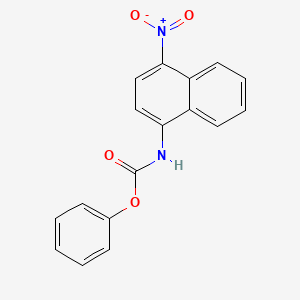
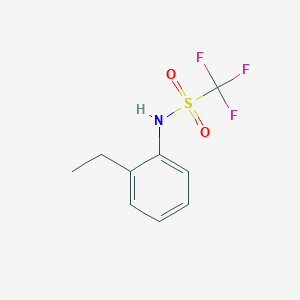
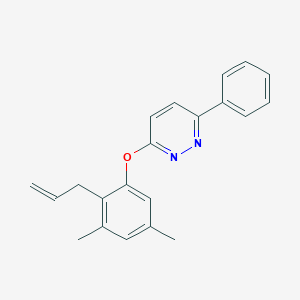
![4-Tert-butyl-2,6-bis[(butylsulfanyl)methyl]phenol](/img/structure/B14588057.png)
![3,7,8-Trimethylbenzo[G]isoquinoline](/img/structure/B14588066.png)
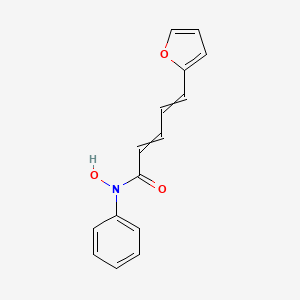

![2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)-1,3-benzothiazole](/img/structure/B14588091.png)
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea](/img/structure/B14588093.png)
